3-Fenilbutilamina

Descripción general

Descripción

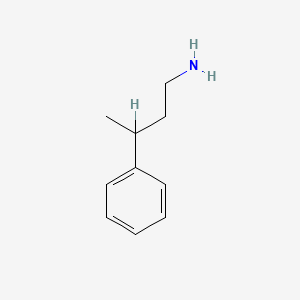

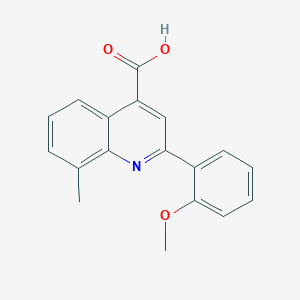

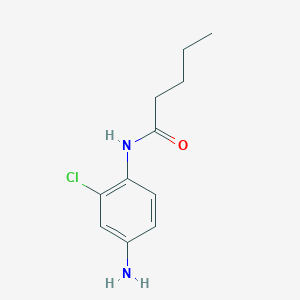

3-Phenylbutylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Phenylbutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylbutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Lipofilia

La 3-Fenilbutilamina se ha utilizado en estudios para comprender la lipofilia de compuestos ionizables . Estos estudios son cruciales en los campos de la biología computacional y la toxicología computacional . La lipofilia de un compuesto puede influir en su absorción, distribución, metabolismo y excreción, que son factores clave en el diseño de fármacos .

Actividad Antiinflamatoria

Las amidas de ácido hidroxicinámico (HCAA), una clase de compuestos naturales con actividades antifúngicas, anticancerígenas y antiinflamatorias, se pueden sintetizar utilizando this compound . Específicamente, la N - p -cumaroil 4-fenilbutilamina, un derivado de la this compound, ha mostrado una actividad antiinflamatoria significativa .

Síntesis Biológica

La this compound se puede utilizar en la síntesis biológica de arilalquilaminas . Este método implica la introducción de genes específicos en Escherichia coli, que luego actúa como un biocatalizador para sintetizar arilalquilaminas .

Diseño de Fármacos

La comprensión del perfil de lipofilia dependiente del pH de la this compound puede guiar a la comunidad científica que trabaja en el diseño de fármacos en etapas tempranas . La elección del modelo para describir la lipofilia de compuestos ionizables puede impactar significativamente la predicción del comportamiento del compuesto en un sistema biológico .

Química de Alimentos y del Medio Ambiente

Los hallazgos del estudio de la lipofilia de la this compound también se pueden aplicar en los campos de la química de alimentos y del medio ambiente . Por ejemplo, comprender cómo el compuesto interactúa con diferentes sustancias puede ayudar a predecir su comportamiento en diversos entornos .

Actividad Antibacteriana

La this compound se puede utilizar potencialmente en la síntesis de compuestos con actividad antibacteriana . Si bien los detalles específicos no están disponibles en los resultados de la búsqueda, el potencial para tales aplicaciones vale la pena explorar en investigaciones futuras.

Mecanismo De Acción

Target of Action

3-Phenylbutylamine, also known as 3-phenylbutan-1-amine, is a compound that primarily targets Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known that the compound interacts with its target, leading to changes in the target’s function

Biochemical Pathways

It is known that the compound is involved in the synthesis of hydroxycinnamic acid amides (hcaas), natural compounds with antifungal, anticancer, and anti-inflammatory activities . The biological synthesis of HCAAs is mediated by BAHD family enzymes, and 3-Phenylbutylamine is one of the amines that can react with Hydroxycinnamic acids (HCAs) to form HCAAs .

Result of Action

It has been reported that n-p-coumaroyl 4-phenylbutylamine, a compound synthesized from 3-phenylbutylamine, exhibits significant anti-inflammatory activity .

Action Environment

It is known that the biological synthesis of compounds like 3-phenylbutylamine can be influenced by the conditions in the biological system, such as the presence of specific enzymes .

Análisis Bioquímico

Biochemical Properties

3-Phenylbutylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . As a primary amine, 3-Phenylbutylamine can participate in reactions such as the formation of amides, a common reaction in biochemical processes . The nature of these interactions often involves the nitrogen atom in the amine group, which can form bonds with other molecules, influencing the course of biochemical reactions .

Cellular Effects

The effects of 3-Phenylbutylamine on cells and cellular processes are diverse. For instance, it has been suggested that certain phenylalkylamines, a group that includes 3-Phenylbutylamine, may have anti-inflammatory activity

Molecular Mechanism

The molecular mechanism of 3-Phenylbutylamine involves its interactions with biomolecules at the molecular level. As an amine, 3-Phenylbutylamine can form bonds with other molecules, potentially influencing enzyme activity and gene expression For example, it might bind to enzymes as a substrate, leading to enzyme activation or inhibition

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylbutylamine can change over time. Factors such as the compound’s stability and degradation rate can influence its long-term effects on cellular function . Specific data on the temporal effects of 3-Phenylbutylamine in in vitro or in vivo studies are currently limited.

Dosage Effects in Animal Models

The effects of 3-Phenylbutylamine can vary with different dosages in animal models . For instance, different doses might lead to different threshold effects, and high doses could potentially cause toxic or adverse effects. Specific studies on the dosage effects of 3-Phenylbutylamine in animal models are currently lacking.

Metabolic Pathways

3-Phenylbutylamine is likely involved in various metabolic pathways As an amine, it could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

3-Phenylbutylamine can be transported and distributed within cells and tissues This process could involve various transporters or binding proteins, and could affect the compound’s localization or accumulation within cells

Subcellular Localization

The subcellular localization of 3-Phenylbutylamine could influence its activity or function For instance, it might be directed to specific compartments or organelles by targeting signals or post-translational modifications

Propiedades

IUPAC Name |

3-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCIHLESAJJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959074 | |

| Record name | 3-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38135-56-7 | |

| Record name | γ-Methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)